MK-212 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

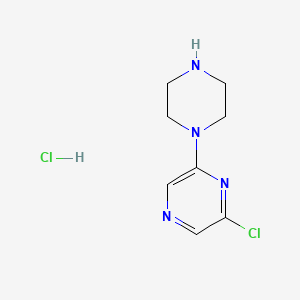

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIZGLUIYAZQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64022-27-1 (Parent) | |

| Record name | MK-212 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60210668 | |

| Record name | MK-212 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-58-1, 67250-10-6 | |

| Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-212 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-212 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-212 HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MK-212 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8722D514RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MK-212 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-212 hydrochloride, a synthetic compound of the piperazine (B1678402) class, acts as a non-selective agonist at serotonin (B10506) (5-HT) 2 receptor subtypes, with a notable preference for the 5-HT2C receptor. Its mechanism of action involves the activation of both canonical G-protein-dependent and non-canonical β-arrestin-mediated signaling pathways. This dual activity leads to a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of the extracellular signal-regulated kinase (ERK) pathway. These molecular actions translate into a range of physiological and behavioral effects, including modulation of appetite, anxiety, and neuroendocrine function. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization.

Receptor Binding Profile and Affinity

This compound exhibits agonist activity at several serotonin receptor subtypes, with the highest affinity for the 5-HT2C receptor, followed by the 5-HT2B and 5-HT2A receptors. Its functional activity is that of a full agonist at 5-HT2C receptors and a partial to full agonist at 5-HT2A and 5-HT2B receptors.[1] Limited data is available for a comprehensive affinity (Ki) profile across all serotonin receptor subtypes.

Table 1: Functional Potency of this compound at Serotonin 5-HT2 Subtypes

| Receptor Subtype | Potency (EC50) | Assay Type | Reference |

| 5-HT2C | 28 nM | Calcium Mobilization | |

| 5-HT2A | 420 nM | Calcium Mobilization |

Table 2: In Vivo Efficacy of this compound

| Effect | Efficacy (ED50) | Species | Route of Administration | Reference |

| Reduction in food intake | 5.0 mg/kg | Rat | Intraperitoneal (i.p.) |

Signaling Pathways

The mechanism of action of this compound is multifaceted, involving the activation of distinct downstream signaling cascades upon binding to 5-HT2C and other 5-HT2 receptors. These can be broadly categorized into G-protein-dependent and G-protein-independent (β-arrestin-mediated) pathways.

G-Protein-Dependent Signaling

The canonical signaling pathway for 5-HT2C receptors is mediated by the Gq/11 family of G-proteins.

Upon agonist binding by MK-212, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated α-subunit of Gq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the production of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

β-Arrestin-Mediated Signaling

In addition to G-protein coupling, agonist-bound 5-HT2C receptors can initiate a G-protein-independent signaling cascade through the recruitment of β-arrestin proteins.

Following agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2C receptor. This phosphorylation event serves as a docking site for β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, a process known as desensitization. However, β-arrestin also acts as a scaffold protein, recruiting components of the mitogen-activated protein kinase (MAPK) cascade, including MEK and ERK1/2. This scaffolding facilitates the phosphorylation and activation of ERK1/2, which can then translocate to the nucleus to regulate gene expression.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of MK-212 for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the serotonin receptor subtype of interest are prepared from cultured cells or brain tissue homogenates.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]-mesulergine for 5-HT2C receptors) and varying concentrations of unlabeled MK-212.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the cell membranes with bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of MK-212 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of MK-212 to activate Gq/11-coupled receptors and induce an increase in intracellular calcium.

Methodology:

-

Cell Culture and Dye Loading: Cells stably or transiently expressing the 5-HT2C receptor are cultured in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Varying concentrations of MK-212 are added to the wells.

-

Fluorescence Detection: A fluorescence plate reader is used to monitor the change in fluorescence intensity over time. An increase in intracellular calcium concentration leads to a proportional increase in fluorescence.

-

Data Analysis: The concentration of MK-212 that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

In Vivo Microdialysis

This technique is used to measure the effect of MK-212 on the extracellular levels of neurotransmitters, such as dopamine (B1211576) and serotonin, in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.

-

Perfusion and Equilibration: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. An equilibration period allows the extracellular fluid composition to stabilize.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

-

Drug Administration: MK-212 is administered systemically (e.g., via intraperitoneal injection).

-

Post-Drug Sampling: Dialysate collection continues to monitor changes in neurotransmitter concentrations in response to the drug.

-

Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the levels of neurotransmitters and their metabolites.

Conclusion

This compound's mechanism of action is centered on its agonism at 5-HT2C, 5-HT2B, and 5-HT2A receptors. Its engagement of these receptors triggers both Gq/11-mediated and β-arrestin-dependent signaling pathways, leading to a complex array of intracellular events. The understanding of these molecular mechanisms, elucidated through a combination of in vitro and in vivo experimental approaches, is crucial for the continued exploration of the therapeutic potential and pharmacological profile of this and related compounds. This technical guide provides a foundational understanding for researchers and drug development professionals working in the field of serotonergic neurotransmission.

References

MK-212 Hydrochloride: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine, is an arylpiperazine derivative that functions as a serotonin (B10506) receptor agonist.[1] It exhibits non-selective agonist activity at 5-HT₂ receptors, with a particular potency for the 5-HT₂C subtype, for which it acts as a full agonist.[1] Its action on the central nervous system has been leveraged as a tool in psychiatric research to probe serotonergic pathways. In humans, administration of MK-212 is known to promote the secretion of prolactin and cortisol.[1] This technical guide provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic properties of MK-212, details common experimental methodologies for its study, and visualizes key pathways and workflows.

Pharmacodynamics

The primary mechanism of action for MK-212 is its agonist activity at serotonin 5-HT₂ receptors. Its pharmacodynamic effects are a direct consequence of the activation of these receptors and their downstream signaling cascades.

Receptor Binding Profile

MK-212 is a non-selective agonist for the 5-HT₂ receptor subfamily, with a rank order of potency of 5-HT₂C > 5-HT₂B > 5-HT₂A.[1] It is a full agonist at the 5-HT₂C receptor, a moderate-efficacy partial agonist at the 5-HT₂B receptor, and a partial to full agonist at the 5-HT₂A receptor.[1] The potency of MK-212 in activating 5-HT₂C and 5-HT₂B receptors is similar, while its potency for the 5-HT₂A receptor is approximately 10- to 30-fold lower.[1]

| Receptor Subtype | Activity | Potency Rank |

| 5-HT₂C | Full Agonist | 1 |

| 5-HT₂B | Moderate-Efficacy Partial Agonist | 2 |

| 5-HT₂A | Partial to Full Agonist | 3 |

Table 1: Receptor activity profile of this compound.

Signaling Pathways

Activation of the 5-HT₂C receptor by an agonist such as MK-212 primarily initiates a Gq/11 protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This canonical pathway can lead to the modulation of various cellular processes, including neuronal excitability and gene expression.

Beyond the primary Gq/11 pathway, 5-HT₂C receptors have also been shown to couple to other G proteins, such as Gαi/o and Gα12/13, leading to a more complex and nuanced signaling profile.

Canonical 5-HT₂C Receptor Signaling Pathway.

Physiological and Behavioral Effects

The agonism of MK-212 at central 5-HT₂C receptors leads to a range of observable physiological and behavioral effects, which are valuable in preclinical and clinical research:

-

Hormone Secretion: MK-212 stimulates the secretion of cortisol and prolactin in humans.[1]

-

Appetite Regulation: As a 5-HT₂C agonist, MK-212 has been shown to reduce food intake.[3]

-

Motor Activity: In rodents, MK-212 can induce a complex motor syndrome, including muscle and head twitches.[1][4]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as half-life (t½), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd), are not extensively documented in publicly available literature. The primary route of administration in human studies has been oral.[1] The compound is known to be centrally active, indicating its ability to cross the blood-brain barrier. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Value | Species | Route |

| Half-life (t½) | Not Reported | - | - |

| Cmax | Not Reported | - | - |

| Tmax | Not Reported | - | - |

| Clearance (CL) | Not Reported | - | - |

| Volume of Distribution (Vd) | Not Reported | - | - |

| Oral Bioavailability | Not Reported | - | - |

Table 2: Summary of available pharmacokinetic parameters for this compound. Note the significant data gaps in the current literature.

Experimental Protocols

The study of MK-212's pharmacodynamic and pharmacokinetic properties involves a range of standard and specialized experimental procedures.

Radioligand Binding Assay (Competition)

This assay is fundamental for determining the binding affinity (Ki) of MK-212 for specific receptor subtypes.

-

Objective: To quantify the affinity of MK-212 for the 5-HT₂C receptor.

-

Principle: The assay measures the ability of unlabeled MK-212 to compete with and displace a radiolabeled ligand with known affinity from the 5-HT₂C receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the 5-HT₂C receptor are prepared from cultured cell lines (e.g., HEK293) or tissue homogenates.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine), and varying concentrations of unlabeled MK-212.

-

Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the unbound radioligand, commonly by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of MK-212 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals following drug administration.

-

Objective: To measure changes in extracellular serotonin levels in a specific brain region (e.g., hippocampus) after systemic administration of MK-212.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., a rat).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.

-

Sample Collection: The resulting fluid (dialysate) is collected at regular intervals.

-

Analysis: The concentration of serotonin in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Hormone Secretion Measurement

This protocol is used to assess the pharmacodynamic effect of MK-212 on endocrine function in human subjects.

-

Objective: To measure the change in plasma cortisol and prolactin levels following oral administration of MK-212.

-

Methodology:

-

Subject Preparation: Healthy human volunteers are typically studied after an overnight fast. An indwelling venous catheter is placed for repeated blood sampling.

-

Baseline Sampling: Baseline blood samples are collected before drug administration.

-

Drug Administration: A specific dose of MK-212 (e.g., 20 mg or 40 mg) or a placebo is administered orally.[5]

-

Timed Sampling: Blood samples are collected at predetermined time points for several hours post-administration.

-

Plasma Separation and Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Plasma concentrations of cortisol and prolactin are determined using specific immunoassays or mass spectrometry.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT₂ receptor system, particularly the 5-HT₂C subtype. Its well-characterized pharmacodynamic profile, including its receptor binding affinities and downstream signaling effects, makes it useful for probing the physiological roles of these receptors. However, a notable gap exists in the public domain regarding its quantitative pharmacokinetic properties. Future studies detailing the ADME characteristics of MK-212 would provide a more complete understanding of its disposition in biological systems and further enhance its utility as a research compound in the field of neuropsychopharmacology.

References

- 1. MK-212 - Wikipedia [en.wikipedia.org]

- 2. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 3. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blunted oral body temperature response to MK-212 in cocaine addicts - PubMed [pubmed.ncbi.nlm.nih.gov]

Receptor Binding Affinity Profile of MK-212 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a potent and selective serotonin (B10506) receptor agonist.[1] Primarily recognized for its high affinity and functional agonism at the 5-HT2C receptor, it serves as a valuable pharmacological tool for investigating the role of the serotonergic system in various physiological and pathological processes. This document provides a comprehensive overview of the receptor binding affinity profile of MK-212, detailing its interactions with various neurotransmitter receptors. Quantitative binding data are presented, alongside detailed experimental protocols for the key assays used to determine these parameters. Furthermore, this guide includes visualizations of the primary signaling pathway of the 5-HT2C receptor and a typical experimental workflow for receptor binding assays to facilitate a deeper understanding of its mechanism of action and pharmacological characterization.

Introduction

MK-212 is an arylpiperazine derivative that has been extensively utilized in neuroscience research to probe the functions of the serotonin 2C (5-HT2C) receptor.[2][3] It displays a notable selectivity for the 5-HT2 receptor family, with a preferential affinity for the 5-HT2C subtype over the 5-HT2A and 5-HT2B subtypes.[4] Functionally, it acts as a full agonist at the 5-HT2C receptor.[4] The compound's ability to modulate serotonergic neurotransmission has led to its use in studies of anxiety, appetite, and motor activity.[2] A thorough understanding of its complete receptor binding profile is crucial for the accurate interpretation of experimental results and for guiding the development of more selective therapeutic agents.

Receptor Binding Affinity Profile

The binding affinity of this compound has been characterized primarily at serotonin receptors. While its interaction with other major neurotransmitter receptor families, such as dopamine (B1211576), adrenergic, and histamine (B1213489) receptors, is less well-documented in publicly available literature, this section summarizes the known quantitative and qualitative data.

Data Presentation

The following table summarizes the quantitative receptor binding affinity data for this compound. Affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

| Receptor Subtype | Species | Assay Type | Affinity (nM) | Reference |

| Serotonin Receptors | ||||

| 5-HT2C | Human | Radioligand Binding (IC50) | 28 | [1][3] |

| 5-HT2A | Human | Radioligand Binding (IC50) | 420 | [1][3] |

| 5-HT1A | Rat | Not Specified | Low Affinity | [4] |

| 5-HT1B | Rat | Not Specified | Low Affinity | [4] |

| 5-HT2B | Not Specified | Functional Assay | Similar potency to 5-HT2C | [4] |

| Dopamine Receptors | ||||

| D1, D2, D3, D4, D5 | Not Specified | Not Specified | No quantitative data available in the public domain. | |

| Adrenergic Receptors | ||||

| α1, α2, β | Not Specified | Not Specified | No quantitative data available in the public domain. | |

| Histamine Receptors | ||||

| H1, H2, H3, H4 | Not Specified | Not Specified | No quantitative data available in the public domain. |

Note: The absence of quantitative data for dopamine, adrenergic, and histamine receptors suggests that the affinity of MK-212 for these receptors is likely to be significantly lower than for the 5-HT2C receptor, or has not been a primary focus of published research. Further studies would be required for a complete off-target binding profile.

Experimental Protocols

The determination of receptor binding affinities and functional activity relies on standardized in vitro assays. Below are detailed methodologies for the key experiments used to characterize compounds like MK-212.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of MK-212 for a target receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

A specific radioligand for the target receptor (e.g., [3H]-mesulergine for 5-HT2C receptors).

-

This compound of known concentration.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation Mixture Preparation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of MK-212. Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled ligand).

-

Incubation: Incubate the mixtures at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of MK-212 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the MK-212 concentration to generate a competition curve. The IC50 value (the concentration of MK-212 that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to activate a Gq-coupled receptor, such as the 5-HT2C receptor, leading to an increase in intracellular calcium.

Objective: To determine the half-maximal effective concentration (EC50) of MK-212 for the activation of a Gq-coupled receptor.

Materials:

-

A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2C).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound of known concentrations.

-

A fluorescent plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom microplate and allow them to adhere and grow to an appropriate confluency.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in each well using the fluorescent plate reader.

-

Compound Addition: Add varying concentrations of MK-212 to the wells.

-

Kinetic Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of MK-212. Plot the peak response against the logarithm of the MK-212 concentration to generate a dose-response curve. The EC50 value is the concentration of MK-212 that produces 50% of the maximal response.

Mandatory Visualizations

Signaling Pathway

The primary signaling pathway activated by MK-212 through the 5-HT2C receptor is the Gq pathway, leading to the mobilization of intracellular calcium.

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a highly valuable pharmacological tool due to its potent and selective agonist activity at the 5-HT2C receptor. Its binding profile is characterized by a high affinity for the 5-HT2C receptor, with significantly lower affinity for the 5-HT2A receptor and other serotonin receptor subtypes. The lack of comprehensive, publicly available binding data for other major neurotransmitter receptor families highlights an area for future investigation to fully delineate its off-target effects. The standardized experimental protocols and an understanding of the underlying signaling pathways, as detailed in this guide, are essential for the accurate assessment of its pharmacological properties and for its effective use in research and drug development.

References

- 1. MK-212 - Wikipedia [en.wikipedia.org]

- 2. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonergic Agent MK-212 Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-212 hydrochloride, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a synthetic compound belonging to the arylpiperazine class. Initially developed by Merck Sharp & Dohme Corp., it has been extensively utilized in scientific research as a pharmacological tool to investigate the role of the serotonin (B10506) system, particularly the 5-HT2C receptor, in various physiological and pathological processes. Although its clinical development was discontinued, MK-212 remains a valuable ligand for in vitro and in vivo studies aimed at understanding serotonergic neurotransmission and its implications for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended to serve as a resource for researchers and drug development professionals.

Discovery and Development at Merck

The development of MK-212 emerged from Merck's broader research programs in the mid to late 20th century focused on the discovery of novel psychoactive agents targeting CNS neurotransmitter systems. During this era, there was a burgeoning interest in the role of serotonin in the pathophysiology of psychiatric disorders such as depression and anxiety. The research that led to the identification of MK-212 was part of a strategic effort to synthesize and characterize novel compounds with specific affinities for serotonin receptor subtypes. While the specific details of the research program that led to the discovery of MK-212 are not extensively publicized, it is understood to be a product of systematic medicinal chemistry efforts to explore the structure-activity relationships of piperazine-containing scaffolds. The "MK" designation in its name is a common identifier for compounds originating from Merck's research laboratories.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride |

| Synonyms | CPP hydrochloride |

| Molecular Formula | C₈H₁₁ClN₄ · HCl |

| Molecular Weight | 235.11 g/mol |

| CAS Number | 61655-58-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Purity | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound involves a nucleophilic aromatic substitution reaction. A general and commonly cited method for its preparation is outlined below.

Experimental Protocol: Synthesis of 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride

Materials:

-

Piperazine (B1678402) (anhydrous)

-

Triethylamine (B128534) (or other suitable base)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)

-

Hydrochloric acid (in a suitable solvent, e.g., ethanol (B145695) or diethyl ether)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, inert atmosphere setup, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To this solution, add a molar excess of anhydrous piperazine (typically 2-3 equivalents) followed by a suitable base such as triethylamine (to scavenge the HCl generated during the reaction).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (the exact duration may vary and should be monitored by techniques like Thin Layer Chromatography - TLC). The reaction involves the nucleophilic displacement of one of the chlorine atoms on the pyrazine (B50134) ring by a nitrogen atom of the piperazine.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any precipitated salts (e.g., triethylamine hydrochloride). Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product, 6-chloro-2-(1-piperazinyl)pyrazine, can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of dichloromethane (B109758) and methanol).

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether). To this solution, add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain this compound as a solid.

Preclinical Profile of MK-212 Hydrochloride: A Serotonin 2C Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-212 hydrochloride, also known as 6-chloro-2-(1-piperazinyl)pyrazine, is a potent and relatively selective serotonin (B10506) 2C (5-HT2C) receptor agonist. Preclinical research has extensively investigated its pharmacological effects, revealing a profile indicative of therapeutic potential in various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its receptor binding affinity, in vitro and in vivo functional activity, and its effects in established animal models of feeding behavior, anxiety, and seizure susceptibility. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are included to support further research and development efforts.

Mechanism of Action: 5-HT2C Receptor Agonism

This compound exerts its pharmacological effects primarily through the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. The 5-HT2C receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Data Presentation

Receptor Binding and In Vitro Functional Activity

The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptor subtypes.

| Receptor Subtype | Assay Type | Preparation | Value | Units |

| 5-HT2C | Calcium Mobilization | HEK293 cells | 0.028 | µM (EC50) |

| 5-HT2A | Calcium Mobilization | HEK293 cells | 0.42 | µM (EC50) |

Table 1: In Vitro Functional Activity of this compound.

In Vivo Preclinical Efficacy

The in vivo effects of this compound have been characterized in several rodent models, as detailed in the table below.

| Preclinical Model | Species | Route of Administration | Dose Range | Observed Effect | ED50 |

| Food Intake | Rat (fasted) | i.p. | 5 mg/kg | Reduced food intake | 5 mg/kg |

| Anxiety (Elevated Plus-Maze) | Rat | i.p. | 1.0, 2.0, 4.0 mg/kg | Anxiogenic-like effects at 2.0 mg/kg; motor suppression at 4.0 mg/kg.[1] | N/A |

| Cocaine-Seeking Behavior | Rat | i.p. | 0.32, 0.56, 1 mg/kg | Reduced cocaine-primed reinstatement. | N/A |

| Seizure Susceptibility | Mouse (amygdala-kindled) | i.p. | 10, 30 mg/kg | Increased seizure-induced death (12.5% at 10 mg/kg; 100% at 30 mg/kg).[2] | N/A |

Table 2: In Vivo Behavioral Effects of this compound.

Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound at 5-HT2C and 5-HT2A receptors.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either the human 5-HT2C or 5-HT2A receptor are cultured in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the compound.

-

Compound Addition and Data Acquisition: The various concentrations of this compound are added to the wells, and fluorescence is measured kinetically for a defined period.

-

Data Analysis: The change in fluorescence intensity is calculated and plotted against the logarithm of the compound concentration. The EC50 value is determined using a non-linear regression analysis (sigmoidal dose-response curve).

In Vivo Food Intake Study in Fasted Rats

Objective: To assess the effect of this compound on food intake.

Methodology:

-

Animals: Male Sprague-Dawley rats are individually housed and acclimated to the vivarium for at least one week.

-

Fasting: Animals are fasted for 18-24 hours with free access to water.

-

Drug Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection.

-

Food Presentation: A pre-weighed amount of standard laboratory chow is presented to each rat 30 minutes post-injection.

-

Intake Measurement: The amount of food consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Food intake (in grams) is calculated for each animal and compared between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). The ED50 for the reduction in food intake can be calculated from a dose-response study.[3]

Elevated Plus-Maze Test for Anxiety-Like Behavior in Rats

Objective: To evaluate the anxiogenic or anxiolytic potential of this compound.

Methodology:

-

Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Animals: Male Wistar rats are used and acclimated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: this compound (at doses of 1.0, 2.0, or 4.0 mg/kg) or vehicle is administered i.p. 27 minutes prior to testing.[1]

-

Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes. The session is recorded by a video camera.

-

Behavioral Scoring: An automated tracking system or a trained observer scores the following parameters: time spent in the open and closed arms, and the number of entries into the open and closed arms.

-

Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated as indices of anxiety. The number of closed arm entries is used as a measure of locomotor activity. Data are analyzed using ANOVA.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo preclinical study with this compound.

Pharmacokinetics and Safety Pharmacology

Limited publicly available data exists on the detailed pharmacokinetic profile of this compound in preclinical species. General pharmacokinetic principles for small molecules administered to rats suggest that parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life would be crucial for interpreting the time course of its pharmacological effects. Further studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety pharmacology studies are essential to identify potential undesirable pharmacodynamic effects on major physiological systems. For a CNS-active compound like MK-212, a core battery of safety pharmacology studies would typically include assessments of cardiovascular, respiratory, and central nervous system functions. While the preclinical studies cited indicate some effects on motor activity, a comprehensive safety pharmacology evaluation would be necessary for further development.[4]

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. The preclinical data summarized in this guide highlight its potent effects on appetite, anxiety-related behaviors, and seizure modulation. The provided experimental protocols and workflow diagrams offer a framework for designing and conducting further preclinical studies. A more complete understanding of its pharmacokinetic and safety pharmacology profile will be critical for any potential clinical translation.

References

- 1. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK-212 precipitates seizure-induced death in amygdala-kindled mice via a non-5-HT2C receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

The Role of MK-212 Hydrochloride in Serotonin Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (B10506) syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system.[1] The study of this syndrome relies on pharmacological tools that can reliably and selectively activate serotonin receptors. MK-212 hydrochloride, a piperazine (B1678402) derivative, has been utilized in research as a serotonin receptor agonist.[2][3] This technical guide provides an in-depth analysis of MK-212's pharmacological profile, its role in eliciting serotonin syndrome-like symptoms in preclinical models, and detailed experimental protocols for its use. The information presented is intended to support researchers and drug development professionals in understanding the utility of MK-212 as a tool for investigating the pathophysiology of serotonin syndrome and for the preclinical assessment of novel therapeutics.

Introduction to Serotonin Syndrome

Serotonin syndrome, also known as serotonin toxicity, is a serious and potentially fatal condition caused by an overstimulation of serotonin receptors in the central and peripheral nervous systems.[1][4] The clinical presentation is characterized by a triad (B1167595) of symptoms:

-

Altered Mental Status: Agitation, confusion, restlessness, and in severe cases, delirium and coma.[5][6]

-

Autonomic Dysfunction: Tachycardia, hypertension, hyperthermia, diaphoresis (heavy sweating), dilated pupils, and diarrhea.[1][6]

-

Neuromuscular Excitation: Tremor, myoclonus (muscle twitching), hyperreflexia (overactive reflexes), clonus (involuntary, rhythmic muscle contractions), and in severe instances, muscle rigidity.[4][5]

The syndrome typically manifests within hours of initiating a new serotonergic agent, increasing the dose of an existing one, or combining multiple drugs that enhance serotonin neurotransmission.[1][6] The underlying pathophysiology involves the excessive activation of multiple serotonin receptor subtypes, with a significant contribution from the 5-HT1A and 5-HT2A receptors.[7]

This compound: A Pharmacological Profile

This compound, chemically known as 6-chloro-2-(1-piperazinyl)pyrazine hydrochloride, is a synthetic compound belonging to the arylpiperazine class of drugs.[2][8] It is recognized in pharmacological research as a serotonin receptor agonist.[2]

Mechanism of Action

MK-212 acts as a non-selective agonist at 5-HT2 serotonin receptors, with a particular affinity for the 5-HT2C subtype.[2][9] It also demonstrates agonist activity at 5-HT2A and 5-HT2B receptors.[2] The agonism at these receptors, particularly the 5-HT2A and 5-HT2C subtypes, is crucial for its ability to induce serotonergic effects and model symptoms of serotonin syndrome in preclinical studies.[2][7]

Pharmacodynamics

The administration of MK-212 elicits a range of physiological and behavioral responses consistent with central serotonergic activation. In animal models, these include head twitches, a complex motor syndrome, and alterations in body temperature.[10][11] In humans, oral administration has been shown to increase serum levels of prolactin and cortisol.[2][12]

Quantitative Data on this compound

The following tables summarize key quantitative data related to the pharmacological and physiological effects of this compound.

| Receptor Subtype | Binding Affinity (IC50) | Species | Cell Line | Reference |

| Human 5-HT2C | 0.028 µM | Human | HEK293 | |

| Human 5-HT2A | 0.42 µM | Human | HEK293 | |

| 5-HT1A | Low Affinity | Not Specified | Not Specified | [2] |

| 5-HT1B | Low Affinity | Not Specified | Not Specified | [2] |

Table 1: Receptor Binding Profile of MK-212.

| Species | Route of Administration | Dose Range | Observed Effects | Reference |

| Rat | Intraperitoneal (i.p.) | 1.25-5 mg/kg | Complex motor syndrome | [10] |

| Mouse | Intraperitoneal (i.p.) | 1.11-10 mg/kg | Dose-related increase in head twitches | [10] |

| Rat | Intraperitoneal (i.p.) | 0.5, 1.0, 2.0 mg/kg | Dose-dependent disruption of maternal behavior | [13] |

| Mouse | Intraperitoneal (i.p.) | 0.5, 1.0 mg/kg | Increased blood corticosterone (B1669441), reduced motor activity | [14] |

| Rat | Intraperitoneal (i.p.) | 2.0 mg/kg | Anxiogenic effects in elevated plus-maze | [15] |

| Human | Oral | 10, 20, 40 mg | Increased serum cortisol and prolactin | [2] |

Table 2: Dose-Response Data for MK-212 in Preclinical and Clinical Studies.

Experimental Protocols for Inducing Serotonin Syndrome-like Symptoms with MK-212

The following are detailed methodologies for key experiments utilizing MK-212 to investigate serotonin syndrome-like behaviors in animal models.

Induction of Head Twitch Response in Mice

This experiment is a classic behavioral assay for assessing 5-HT2A receptor activation, a key component of serotonin syndrome.

Experimental Workflow:

Caption: Workflow for the MK-212 induced head twitch response assay in mice.

Induction of a Complex Motor Syndrome in Rats

This protocol is designed to elicit a broader range of serotonin syndrome-like behaviors.

Experimental Workflow:

Caption: Workflow for inducing and scoring a complex motor syndrome in rats with MK-212.

Signaling Pathways Implicated in MK-212-Mediated Serotonergic Effects

The effects of MK-212 are mediated through its interaction with 5-HT2 family receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that lead to the physiological and behavioral manifestations of serotonin syndrome.

Caption: Simplified signaling pathway for MK-212 action at 5-HT2A/2C receptors.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of the serotonin system and the pathophysiology of serotonin syndrome. Its agonist activity at 5-HT2 receptors allows for the reliable induction of serotonin syndrome-like symptoms in preclinical models, facilitating the study of the underlying mechanisms and the evaluation of potential therapeutic interventions. The experimental protocols and quantitative data provided in this guide are intended to assist researchers in designing and interpreting studies that utilize MK-212 to advance our understanding of serotonin-related disorders. Careful consideration of dosage and species-specific effects is crucial for the successful application of this compound in research settings.

References

- 1. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MK-212 - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. August 26, 2022: What are the pathophysiology and clinical manifestations of Serotonin Syndrome? (and welcome to the Question of the Week) | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 5. mdpi.com [mdpi.com]

- 6. Serotonin syndrome - Symptoms & causes - Mayo Clinic [mayoclinic.org]

- 7. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. MK-212 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the serotonin agonist, MK-212, on body temperature in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prolactin and cortisol responses to MK-212, a serotonin agonist, in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 5-hydroxytryptamine 2C receptor agonist MK212 and 2A receptor antagonist MDL100907 on maternal behavior in postpartum female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of 5HT2C-receptor agonist MK-212 on blood corticosterone level and behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-212 Hydrochloride: A Technical Guide for 5-HT2C Receptor Probing

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-212 hydrochloride is a selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in regulating mood, appetite, and cognition has made the 5-HT2C receptor a significant target for therapeutic intervention in various neuropsychiatric and metabolic disorders. This technical guide provides an in-depth overview of this compound as a research tool, detailing its pharmacological properties, experimental applications, and the signaling pathways it modulates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize MK-212 as a probe for investigating 5-HT2C receptor function.

Pharmacological Profile of this compound

MK-212 exhibits a notable selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A receptor. This selectivity is crucial for dissecting the specific roles of the 5-HT2C receptor in complex physiological processes.

Binding Affinity and Selectivity

The binding affinity of MK-212 is typically determined through radioligand binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of MK-212 required to displace 50% of the radioligand.

| Parameter | Receptor | Cell Line | Value | Reference |

| IC50 | Human 5-HT2C | HEK293 | 0.028 µM | [Not Available] |

| IC50 | Human 5-HT2A | HEK293 | 0.42 µM | [Not Available] |

Functional Activity

As an agonist, MK-212 activates the 5-HT2C receptor, initiating downstream intracellular signaling cascades. Its functional potency is often characterized by the half-maximal effective concentration (EC50), which is the concentration of MK-212 that produces 50% of the maximal response. Bioluminescence Resonance Energy Transfer (BRET) assays are commonly employed to study the functional coupling of the 5-HT2C receptor to various G proteins upon agonist stimulation. Recent studies have shown that MK-212 exhibits a right-shifted signaling profile with a reduced preference for Gα11 over Gαq compared to the endogenous ligand, serotonin.[1]

| Parameter | Pathway | Emax (% of 5-HT) | pEC50 | Reference |

| EC50 | Gq/11 activation | - | - | [1] |

| Potency Shift | Gq/11 potency | - | 107- to 149-fold decrease relative to 5-HT | [1] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to probe 5-HT2C receptor function.

In Vitro Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of MK-212 for the 5-HT2C receptor.

1. Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor

-

[3H]-Mesulergine (radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

2. Membrane Preparation:

-

Culture HEK293-h5-HT2C cells to 80-90% confluency.

-

Harvest cells and centrifuge at 1000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine protein concentration using a standard protein assay.

3. Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Mesulergine (to a final concentration equal to its Kd), and 50 µL of varying concentrations of MK-212.

-

For total binding, add 50 µL of assay buffer instead of MK-212.

-

For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mianserin).

-

Add 100 µL of the membrane preparation to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the MK-212 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Locomotor Activity

This protocol describes an open field test to evaluate the effect of MK-212 on locomotor activity in mice, a common behavioral assay for assessing central nervous system drug effects.

1. Animals and Housing:

-

Male C57BL/6J mice (8-10 weeks old).

-

House animals in groups of 4-5 per cage with ad libitum access to food and water.

-

Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).

-

Acclimatize mice to the testing room for at least 60 minutes before the experiment.

2. Apparatus:

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of non-reflective material.

-

Automated video tracking system to record and analyze locomotor activity.

3. Procedure:

-

Dissolve this compound in sterile 0.9% saline.

-

Administer MK-212 or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Doses can range from 0.5 to 5 mg/kg.

-

30 minutes after injection, place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 30 minutes).

-

Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using the video tracking system.

-

After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.

4. Data Analysis:

-

Compare the locomotor activity parameters between the MK-212-treated and vehicle-treated groups.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

5-HT2C Receptor Signaling Pathways

Activation of the 5-HT2C receptor by MK-212 initiates a cascade of intracellular events primarily through the Gαq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes, including neuronal excitability and gene expression. Furthermore, 5-HT2C receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of 5-HT2C receptor function. Its selectivity and well-characterized agonist properties make it suitable for a range of in vitro and in vivo studies. By employing the detailed protocols and understanding the underlying signaling pathways described in this guide, researchers can effectively utilize MK-212 to advance our understanding of the physiological and pathological roles of the 5-HT2C receptor. This knowledge is paramount for the development of novel therapeutics targeting this important receptor system.

References

Investigating the history of MK-212 hydrochloride research

An In-depth Exploration of a Serotonergic Probe

This technical guide provides a comprehensive historical overview of the research and development of MK-212 hydrochloride (6-chloro-2-(1-piperazinyl)pyrazine hydrochloride), a significant tool in the study of the serotonin (B10506) system. Developed by Merck Sharp & Dohme, MK-212 has been instrumental in elucidating the role of serotonin 2C (5-HT2C) receptors in various physiological and behavioral processes. This document, intended for researchers, scientists, and drug development professionals, details the compound's pharmacological profile, key experimental findings, and the methodologies employed in its investigation.

Introduction and Discovery

MK-212, an arylpiperazine derivative, emerged from research into compounds that interact with the central nervous system. Its primary significance lies in its action as a serotonin receptor agonist, with a notable preference for the 5-HT2C receptor subtype.[1][2] Early investigations by Clineschmidt and colleagues in 1977 characterized its central serotonin-like activity, laying the groundwork for its use as a pharmacological probe.[3]

Pharmacological Profile

MK-212 is a non-selective 5-HT2 receptor agonist, exhibiting activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. However, it displays the highest potency at the 5-HT2C receptor, where it acts as a full agonist. Its affinity for 5-HT1A and 5-HT1B receptors is low.

Receptor Binding and Functional Potency

The following table summarizes the in vitro binding affinities and functional potencies of MK-212 at various serotonin receptor subtypes.

| Receptor Subtype | Assay Type | Species | Value | Units | Reference |

| 5-HT2C | Calcium Mobilization (EC50) | Human | 0.028 | µM | |

| 5-HT2A | Calcium Mobilization (EC50) | Human | 0.42 | µM |

Preclinical Research: Key Experimental Findings

A substantial body of preclinical research has utilized MK-212 to investigate the roles of 5-HT2C receptors in various physiological and behavioral domains.

Anxiety and Locomotor Activity

Studies using the elevated plus-maze (EPM) in rats have demonstrated that MK-212 exerts anxiogenic-like effects and can decrease locomotor activity.[4] These effects are dose-dependent, with higher doses leading to more pronounced motor suppression.

Table 2: Effects of MK-212 on Behavior in the Elevated Plus-Maze in Rats

| Dose (mg/kg, i.p.) | Effect on Open Arm Exploration | Effect on Locomotor Activity (Closed Arm Entries) | Reference |

| 1.0 | No significant effect | No significant effect | [4] |

| 2.0 | Reduced | No significant effect | [4] |

| 4.0 | Reduced | Reduced (motor-suppressant effects) | [4] |

Food Intake and Satiety

Research has shown that MK-212 can reduce food intake in rats. An ED50 dose of 5.0 mg/kg (i.p.) was found to decrease food consumption, suggesting a role for 5-HT2C receptors in the regulation of appetite and satiety.[5]

Human Studies

In human subjects, MK-212 has been used to probe the function of the central serotonin system. Administration of MK-212 has been shown to stimulate the secretion of cortisol and prolactin.[1]

Table 3: Hormonal Responses to MK-212 in Healthy Human Males

| Hormone | Response to MK-212 | Reference |

| Cortisol | Significant increase in plasma concentrations | [1] |

| Prolactin | Significant increase in plasma concentrations | [1] |

Signaling Pathways

Activation of the 5-HT2C receptor by an agonist like MK-212 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C, respectively.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research of MK-212.

Elevated Plus-Maze (EPM) for Rodents

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8][9][10]

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It typically consists of two open arms and two enclosed arms. Dimensions for rat mazes are often around 50 cm long and 10 cm wide for each arm, with the closed arms having walls of about 40-50 cm in height.[10]

-

Procedure:

-

Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled.

-

Ethological measures such as head dips and stretched-attend postures.

-

Measurement of Plasma Cortisol and Prolactin

Hormone levels in human plasma are typically measured using immunoassays.

-

Sample Collection: Blood samples are collected from subjects at baseline and at regular intervals following the administration of MK-212 or a placebo.

-

Assay Method: Radioimmunoassay (RIA) is a common and sensitive method for quantifying hormone concentrations.[11][12][13][14]

-

A known quantity of radioactively labeled hormone (tracer) is mixed with a known amount of antibody specific to that hormone.

-

The patient's plasma sample (containing an unknown quantity of the hormone) is added. The unlabeled hormone from the sample competes with the tracer for binding sites on the antibody.

-

After an incubation period, the antibody-bound hormone is separated from the free hormone.

-

The radioactivity of the bound fraction is measured. The amount of unlabeled hormone in the patient's sample is inversely proportional to the measured radioactivity.

-

-

Data Analysis: A standard curve is generated using known concentrations of the hormone to determine the concentration in the patient samples.

Discontinuation and Legacy

While MK-212 was a valuable research tool, its development as a therapeutic agent was discontinued. The precise reasons for this are not extensively documented in publicly available literature, but challenges with receptor selectivity and potential for side effects are common hurdles for non-selective serotonergic compounds.[15] Despite its discontinuation for clinical use, the legacy of this compound lies in its significant contribution to our understanding of the 5-HT2C receptor and its role in the central nervous system. The knowledge gained from studies involving MK-212 has paved the way for the development of more selective 5-HT2C receptor agonists for various therapeutic applications.

References

- 1. Effect of pindolol pretreatment on MK-212-induced plasma cortisol and prolactin responses in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK-212 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Central serotonin-like activity of 6-chloro-2-[1-piperazinyl]-pyrazine (CPP; MK-212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral effects of systemically administered MK-212 are prevented by ritanserin microinfusion into the basolateral amygdala of rats exposed to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT2 receptor agonist MK-212 reduces food intake and increases resting but prevents the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 11. Radioimmunoassay of human prolactin (PRL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Radioimmunoassay for Human Prolactin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tech.snmjournals.org [tech.snmjournals.org]

- 15. Discovery and development of 5-HT(₂C) receptor agonists for obesity: is there light at the end of the tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-212 Hydrochloride: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety and toxicological information on MK-212 hydrochloride. It is intended for informational purposes for research and development professionals and is not a substitute for a comprehensive risk assessment.

Introduction

This compound, chemically known as 2-chloro-6-(1-piperazinyl)-pyrazine monohydrochloride, is a potent serotonin (B10506) (5-HT) receptor agonist with primary activity at the 5-HT2C receptor subtype.[1][2] It also exhibits agonist activity at 5-HT2A and 5-HT2B receptors.[1] Due to its pharmacological profile, MK-212 has been utilized as a research tool to investigate the role of the serotonergic system in various physiological and pathological processes. This guide provides an in-depth overview of the available safety and toxicology data for this compound.

Pharmacodynamics and Mechanism of Action

This compound exerts its effects primarily through the activation of 5-HT2C receptors, which are G-protein coupled receptors (GPCRs).[1] The binding of MK-212 to the 5-HT2C receptor initiates a downstream signaling cascade.

Signaling Pathway

The activation of the 5-HT2C receptor by an agonist like MK-212 leads to the coupling with Gq/11 proteins. This interaction stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with calcium ions released from intracellular stores by IP3, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including components of the Raf/MEK/ERK (MAPK) signaling cascade, leading to cellular responses.

Figure 1. Simplified 5-HT2C Receptor Signaling Pathway.

Toxicological Data

Acute Toxicity

The primary route of acute toxicity data available is oral administration in rats.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 79.6 mg/kg | [3] |

| TDLO | Rat | Intraperitoneal | 2 mg/kg | [3] |

Experimental Protocol (General Overview for Oral LD50):

A standardized acute oral toxicity study, such as those following OECD Guideline 423 (Acute Toxic Class Method), would typically involve the following steps:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized to the laboratory environment.

-

Dosing: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The starting dose is selected based on available information.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded prior to dosing and at least weekly thereafter.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

-

Data Analysis: The LD50 is calculated based on the mortality data.

Genotoxicity

Specific genotoxicity studies for this compound, such as the Ames test or in vivo micronucleus assay, are not publicly available. However, it is noteworthy that MK-212 contains a piperazine (B1678402) ring. While piperazine itself is generally not considered genotoxic, its nitrosation products have been shown to be mutagenic in vivo.

Experimental Protocols (General Overview):

-